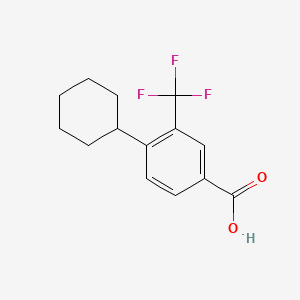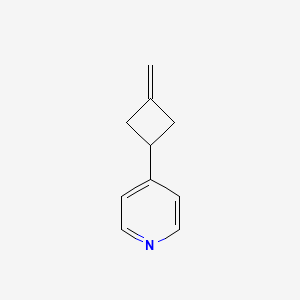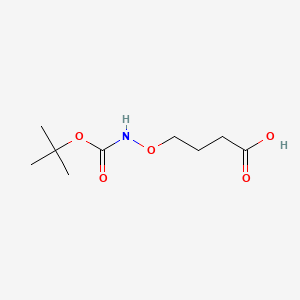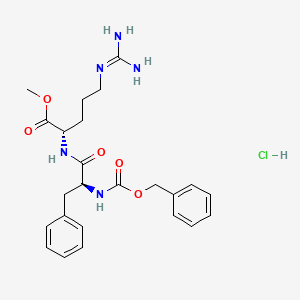
4-Cyclohexyl-3-(trifluoromethyl)benzoic acid
Descripción general
Descripción
4-Cyclohexyl-3-(trifluoromethyl)benzoic Acid is a chemical compound with the CAS Number: 916806-97-8 and Linear Formula: C14H15F3O2 . It is a white to yellow solid with a molecular weight of 272.27 .
Molecular Structure Analysis
The InChI Code for 4-Cyclohexyl-3-(trifluoromethyl)benzoic Acid is 1S/C14H15F3O2/c15-14(16,17)12-8-10(13(18)19)6-7-11(12)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,18,19) . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
4-Cyclohexyl-3-(trifluoromethyl)benzoic Acid has a density of 1.3±0.1 g/cm3, a boiling point of 349.8±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 62.7±3.0 kJ/mol and a flash point of 165.3±27.9 °C .Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure Studies
4-Cyclohexyl-3-(trifluoromethyl)benzoic acid has been utilized in the synthesis of complex molecular structures. For instance, it has been involved in the preparation of certain dienyl ester derivatives, which react with specific compounds to afford dinuclear complexes. These complexes have been studied for their potential in hydrogenation processes and their molecular structures have been analyzed through single-crystal X-ray structure analyses (Vieille-Petit, Therrien, & Süss-Fink, 2004).
Degradation and Stability Analysis
The degradation processes and stability of compounds similar to 4-Cyclohexyl-3-(trifluoromethyl)benzoic acid have been a subject of research. For instance, a study using liquid chromatography coupled with mass spectrometry (LC-MS/MS) aimed to understand the stability of nitisinone, a compound with a similar structure, under various conditions, providing insights into its properties and potential risks and benefits in medical applications (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).
Catalysis and Reaction Studies
This chemical has also been employed in studies focusing on catalytic processes and chemical reactions. For instance, it has been used in the synthesis of various benzoic acid derivatives, exploring optimal conditions for reactions and the efficiency of different catalysts. Such research contributes to a better understanding of chemical synthesis processes and the development of more effective catalysts (Hong, 2004).
Fungicidal Activity Research
Research has also explored the fungicidal activity of compounds derived from 4-Cyclohexyl-3-(trifluoromethyl)benzoic acid. Studies on triorganotin (4H-1,2,4-triazol-4-yl)benzoates, synthesized from similar benzoic acids, have shown promising antifungal activities, indicating potential applications in agriculture and plant protection (Li, Dai, Song, Mi, & Tang, 2010).
Metabolic Fate and Structure-Relationship Studies
The metabolic fate of benzoic acids and their derivatives, including compounds similar to 4-Cyclohexyl-3-(trifluoromethyl)benzoic acid, has been the focus of several studies. These investigations utilize computational chemistry and spectroscopy to understand how these compounds are metabolized in biological systems, which is crucial for assessing their safety and efficacy in various applications (Ghauri, Blackledge, Glen, Sweatman, Lindon, Beddell, Wilson, & Nicholson, 1992).
Safety and Hazards
Propiedades
IUPAC Name |
4-cyclohexyl-3-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3O2/c15-14(16,17)12-8-10(13(18)19)6-7-11(12)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWQGDFYIINJLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=C(C=C(C=C2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclohexyl-3-(trifluoromethyl)benzoic acid | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,3-dihydro-1H-cyclopenta[b]quinoxalin-5-ol](/img/structure/B568575.png)
![2-{[2-(Glycylamino)butanoyl]amino}butanoic acid](/img/structure/B568576.png)


![(2-Amino[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B568581.png)
